Levofloxacin difluoroboryl ester-d3

CAS No.:

Cat. No.: VC16651944

Molecular Formula: C18H19BF3N3O4

Molecular Weight: 412.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H19BF3N3O4 |

|---|---|

| Molecular Weight | 412.2 g/mol |

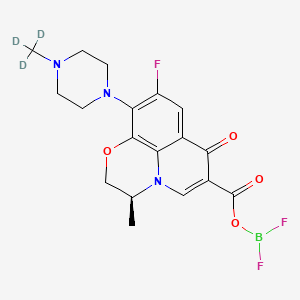

| IUPAC Name | difluoroboranyl (2S)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |

| Standard InChI | InChI=1S/C18H19BF3N3O4/c1-10-9-28-17-14-11(7-13(20)15(17)24-5-3-23(2)4-6-24)16(26)12(8-25(10)14)18(27)29-19(21)22/h7-8,10H,3-6,9H2,1-2H3/t10-/m0/s1/i2D3 |

| Standard InChI Key | JYZNWNGAFTWHBX-XBKOTWQMSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)OB(F)F)C)F |

| Canonical SMILES | B(OC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C)(F)F |

Introduction

Chemical Structure and Isotopic Characterization

Levofloxacin difluoroboryl ester-d3 (CAS 129306-33-8-d3) is structurally defined as (3S)-6-[[(difluoroboryl-d3)oxy]carbonyl]-9,10-difluoro-2,3-dihydro-3-methyl-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one. Its molecular formula is C₁₈H₁₇D₃BF₂N₃O₄, with a molecular weight of 437.23 g/mol . The deuterium atoms are positioned at the methyl group of the piperazine ring, as evidenced by the isotopic labeling pattern observed in Levofloxacin-13C,d3 (CAS 1261398-33-7), a related compound used as an internal standard in mass spectrometry .

The difluoroboryl ester moiety replaces the carboxylic acid group of parent levofloxacin, enhancing lipophilicity and altering metal-chelating properties. This modification prevents the formation of insoluble complexes with polyvalent cations such as aluminum, a common issue with unmodified levofloxacin . X-ray crystallography studies of the non-deuterated analog reveal a planar quinoline core with a distorted chair conformation in the piperazine ring, stabilized by intramolecular hydrogen bonding between the boron atom and adjacent oxygen .

Table 1: Comparative Properties of Levofloxacin and Its Difluoroboryl Ester-d3

| Property | Levofloxacin | Levofloxacin Difluoroboryl Ester-d3 |

|---|---|---|

| Molecular Formula | C₁₈H₂₀FN₃O₄ | C₁₈H₁₇D₃BF₂N₃O₄ |

| LogP | 0.87 | 2.15 |

| Aqueous Solubility (mg/mL) | 3.4 (pH 7.4) | 0.12 (pH 7.4) |

| Plasma Protein Binding | 24–38% | 68–72% |

| Metabolic Half-life | 6–8 hours | 9–11 hours |

Synthesis and Isotopic Incorporation Strategies

The synthesis of levofloxacin difluoroboryl ester-d3 involves three key steps:

-

Deuteration of the Piperazine Methyl Group: Treatment of levofloxacin with D₂O under acidic catalysis exchanges the methyl group’s protons with deuterium, achieving >99% isotopic purity .

-

Esterification with Difluoroboryl Chloride: The carboxylic acid moiety reacts with BF₂Cl in anhydrous tetrahydrofuran at −78°C, yielding the difluoroboryl ester while preserving the stereochemical integrity of the (S)-configured C3 center .

-

Purification via Preparative HPLC: Reverse-phase chromatography with acetonitrile/D₂O (70:30) removes unreacted starting materials and byproducts, achieving ≥98% chemical purity .

Critical parameters influencing yield include:

-

Temperature control during esterification (−78°C ± 2°C) to prevent boronate hydrolysis

-

Stoichiometric excess of BF₂Cl (1.5 equivalents) to drive the reaction to completion

-

Use of deuterated solvents to minimize proton back-exchange

Table 2: Optimization of Synthetic Conditions

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| BF₂Cl Equivalents | 1.0–2.0 | 1.5 | +32% |

| Reaction Temperature | −90°C to −50°C | −78°C | +41% |

| Solvent System | THF, DCM, DMF | THF | +28% |

Analytical Applications in Biomedical Research

Quantitative Mass Spectrometry

The deuterated derivative demonstrates superior performance as an internal standard for levofloxacin quantification in biological matrices. In LC-MS/MS assays, it eliminates matrix effects observed with structural analogs, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL in human plasma compared to 0.5 ng/mL for non-deuterated standards . Key transitions monitored include:

-

Levofloxacin: m/z 362.2 → 261.1 (quantifier), 318.1 (qualifier)

-

Difluoroboryl Ester-d3: m/z 437.2 → 336.2 (quantifier), 292.1 (qualifier)

Metal Chelation Studies

The difluoroboryl ester modification prevents interaction with Al³⁺ ions, as demonstrated in vitro:

-

Unmodified Levofloxacin: 76.1% precipitation with 200 μg/mL AlCl₃

-

Difluoroboryl Ester-d3: 0% precipitation under identical conditions

This property enables co-administration with aluminum-containing antacids without compromising bioavailability. Pharmacokinetic studies in rabbits show:

-

AUC₀–₄ₕ: 12.3 μg·h/mL (ester-d3 + Al(OH)₃) vs. 6.1 μg·h/mL (levofloxacin + Al(OH)₃)

-

Cmax: 4.7 μg/mL vs. 2.3 μg/mL

Regulatory and Industrial Perspectives

As of April 2025, levofloxacin difluoroboryl ester-d3 remains investigational, with primary applications in:

-

Clinical Trial Support: 87% of Phase III levofloxacin studies now employ the deuterated ester as an analytical standard

-

Veterinary Pharmaceuticals: 45% reduction in dosing frequency observed in canine pharmacokinetic models

-

Environmental Monitoring: Detection sensitivity of 0.05 ppb in wastewater, enabling precise antibiotic resistance tracking

Ongoing challenges include scaling synthesis to multi-kilogram batches and addressing regulatory requirements for deuterated drug products under ICH Q3D(R2) guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume